molecular formula C12BClF10 B3050591 Chlorobis(pentafluorophenyl)borane CAS No. 2720-03-8

Chlorobis(pentafluorophenyl)borane

Cat. No.: B3050591
CAS No.: 2720-03-8
M. Wt: 380.38 g/mol
InChI Key: NPCGBGCBMXKWIH-UHFFFAOYSA-N
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Description

Chlorobis(pentafluorophenyl)borane, with the chemical formula (C6F5)2BCl, is an organoboron compound known for its high Lewis acidity and unique reactivity. It is widely used in various chemical applications, particularly as a catalyst and in materials synthesis .

Chemical Reactions Analysis

Types of Reactions: Chlorobis(pentafluorophenyl)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorobis(pentafluorophenyl)borane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chlorobis(pentafluorophenyl)borane primarily involves its role as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical transformations. The high Lewis acidity is attributed to the electron-withdrawing effects of the pentafluorophenyl groups, which stabilize the boron center and enhance its reactivity .

Properties

IUPAC Name

chloro-bis(2,3,4,5,6-pentafluorophenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12BClF10/c14-13(1-3(15)7(19)11(23)8(20)4(1)16)2-5(17)9(21)12(24)10(22)6(2)18
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGBGCBMXKWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12BClF10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449866
Record name CHLOROBIS(PENTAFLUOROPHENYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2720-03-8
Record name CHLOROBIS(PENTAFLUOROPHENYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorobis(pentafluorophenyl)borane
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Reactant of Route 6
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